PF-05020182

Description

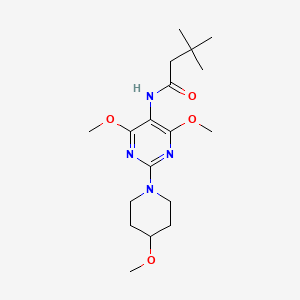

Structure

3D Structure

Properties

IUPAC Name |

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJMCIALHJMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-05020182

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels. Developed as a potential treatment for epilepsy, its mechanism of action centers on the enhancement of M-currents in neurons, leading to a reduction in neuronal hyperexcitability. This document provides a comprehensive overview of the core mechanism of action of PF-05020182, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

PF-05020182 is a positive allosteric modulator of specific subtypes of the Kv7 potassium channel family.[1] These channels, which are composed of subunits encoded by the KCNQ genes, are crucial regulators of neuronal excitability. The primary therapeutic action of PF-05020182 is the facilitation of the opening of these channels, which leads to an increase in potassium ion (K+) efflux from the neuron. This outflow of positive ions results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[1] By stabilizing the open state of Kv7 channels, PF-05020182 effectively dampens neuronal firing rates, a key factor in the management of epileptic seizures.[2][3]

The development of PF-05020182 was specifically aimed at improving upon earlier Kv7 channel openers, such as retigabine. A key structural modification was the replacement of an aniline ring with a dimethoxypyrimidine moiety to mitigate the risk of idiosyncratic adverse drug reactions associated with aniline metabolites.[3] PF-05020182 demonstrates selectivity for neuronal Kv7 channel subtypes and does not exhibit significant activity at GABA-A receptors.

Quantitative Data

The in vitro potency of PF-05020182 has been characterized using electrophysiological studies on various human Kv7 channel subtypes. The half-maximal effective concentrations (EC50) for channel activation are summarized in the table below.

| Channel Subtype | EC50 (nM) |

| human Kv7.2/7.3 | 334 |

| human Kv7.4 | 625 |

| human Kv7.3/7.5 | 588 |

Data sourced from MedchemExpress, citing Davoren JE, et al. (2015).

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of PF-05020182 on Kv7 channels are typically determined using the whole-cell patch-clamp technique on a cell line stably expressing the channel subtypes of interest.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous ion channel expression. Cells are transiently or stably transfected with the cDNAs for the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

-

Cell Culture: CHO cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with 5% CO2.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.3 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

-

Procedure: Glass micropipettes with a resistance of 2-5 MΩ are filled with the intracellular solution and used to form a high-resistance (>1 GΩ) seal with the membrane of a single CHO cell. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv7 currents, voltage steps are applied in 10 mV increments from -80 mV to +40 mV for 500 ms.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. The effect of PF-05020182 is measured by perfusing the bath solution with increasing concentrations of the compound and recording the change in current amplitude. EC50 values are calculated by fitting the concentration-response data to a Hill equation.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Assay

The anticonvulsant efficacy of PF-05020182 in vivo is assessed using the maximal electroshock (MES) model in rats, which is a well-established model for generalized tonic-clonic seizures.

-

Animal Model: Male Sprague-Dawley rats (100-150 g) are typically used.

-

Drug Administration: PF-05020182 is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.

-

MES Procedure:

-

At a predetermined time after drug administration (e.g., 60 minutes), a corneal electrode is placed on the eyes of the rat. A local anesthetic is applied to the corneas prior to electrode placement.

-

An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered.

-

Endpoint: The presence or absence of a tonic hind limb extension is recorded. The abolition of the tonic hind limb extension is considered a protective effect.

-

-

Data Analysis: The percentage of animals protected from tonic hind limb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.

Visualizations

Signaling Pathway of PF-05020182 Action

Caption: Signaling pathway of PF-05020182's mechanism of action.

Experimental Workflow for the Maximal Electroshock (MES) Assay

Caption: Experimental workflow for the in vivo maximal electroshock assay.

References

PF-05020182 Kv7 channel subtype selectivity

An In-Depth Technical Guide to the Kv7 Channel Subtype Selectivity of PF-05020182

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability.[1] These channels, composed of five subtypes (Kv7.1-Kv7.5), generate the 'M-current', a sub-threshold potassium current that stabilizes the membrane potential and reduces repetitive firing.[2] Their role in controlling electrical activity in the nervous system makes them a key therapeutic target for conditions characterized by hyperexcitability, such as epilepsy.[1][3][4] PF-05020182 is a novel, orally active Kv7 channel opener that has demonstrated potent anticonvulsant activity in preclinical models. A thorough understanding of its interaction with different Kv7 channel subtypes is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profile. This document provides a comprehensive overview of the subtype selectivity of PF-05020182, detailed experimental methodologies for its characterization, and visual representations of its functional relationships.

Data Presentation: PF-05020182 Subtype Selectivity

The potency of PF-05020182 has been quantified across several human Kv7 channel subtypes. The compound shows a clear preference for neuronal channels over the cardiac Kv7.1/KCNE1 complex. Unlike the first-generation Kv7 activator retigabine, PF-05020182 does not exhibit significant activity on GABAA channels, suggesting a more selective mechanism of action.

Table 1: Potency (EC₅₀) of PF-05020182 on Human Kv7 Channel Subtypes

| Channel Subtype | EC₅₀ (nM) | Reference |

| Kv7.2/7.3 | 334 | |

| Kv7.3/7.5 | 588 | |

| Kv7.4 | 625 |

Table 2: Qualitative Selectivity Profile of PF-05020182

| Channel Subtype | Activity | Key Finding | Reference |

| Kv7.2/7.3 | Potentiation | Preferential target over Kv7.4 | |

| Kv7.4 | Potentiation | Active, but less potent than on Kv7.2/7.3 | |

| Kv7.3/7.5 | Potentiation | Active on this heteromer | |

| Kv7.5 (homomer) | No Activation | Inactive on homotetrameric Kv7.5 channels | |

| Kv7.1/KCNE1 | Negligible | Selective for neuronal subtypes over cardiac channel | |

| GABAA Receptors | Negligible | Lacks the off-target activity seen with retigabine |

Experimental Protocols: Assessing Kv7 Channel Selectivity

The determination of subtype selectivity for a compound like PF-05020182 relies on robust electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for this purpose, allowing for precise measurement of ion channel currents in a controlled cellular environment.

General Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line and Channel Expression:

-

Host Cells: Use a mammalian cell line with low endogenous potassium channel expression, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

-

Transfection: Stably or transiently transfect the host cells with the cDNA encoding the specific human Kv7 channel subunits to be tested. For heteromeric channels (e.g., Kv7.2/7.3), co-transfect the corresponding cDNAs, often with a fluorescent marker to identify successfully transfected cells.

-

-

Cell Preparation for Recording:

-

Plate the transfected cells onto glass coverslips a day or two before the experiment.

-

On the day of recording, place a coverslip into a recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (Artificial Cerebrospinal Fluid - ACSF) containing physiological ion concentrations, bubbled with 95% O₂ / 5% CO₂.

-

-

Electrophysiological Recording:

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ using a micropipette puller. Fill the pipette with an internal solution that mimics the intracellular ionic environment.

-

Giga-Seal Formation: Under visual control, carefully approach a single transfected cell with the micropipette. Apply gentle negative pressure to form a high-resistance ( >1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular access to the cell's interior.

-

-

Data Acquisition and Analysis:

-

Voltage-Clamp Mode: Set the amplifier to voltage-clamp mode to control the cell's membrane potential and record the resulting ion currents.

-

Voltage Protocol: Apply a specific voltage protocol to elicit Kv7 channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing steps to activate the channels.

-

Compound Application: After establishing a stable baseline recording, apply PF-05020182 at various concentrations to the perfusion bath. Record the current potentiation at each concentration.

-

Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Plot the percentage of current enhancement against the log of the concentration to generate a concentration-response curve. Fit this curve with a Hill equation to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed) and the Hill slope.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Kv7 Potassium Channels for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PF-05020182: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Kv7 Channel Opener for the Treatment of Epilepsy

Introduction

PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels, which has been investigated as a potential treatment for epilepsy.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-05020182, detailing its mechanism of action, in vitro and in vivo pharmacological data, and the experimental protocols used for its evaluation. Developed as a follow-up to the first-generation Kv7 opener retigabine, PF-05020182 was designed to mitigate the risks associated with the aniline-containing structure of its predecessor. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and anticonvulsant therapeutics.

Core Structure and Mechanism of Action

PF-05020182 is characterized by a dimethoxypyrimidine core structure. This heterocyclic scaffold was explored to identify compounds that facilitate the activation or delay the inactivation of the native Kv7 channel, thereby reducing neuronal excitability.[1] This mechanism of action is beneficial in controlling the spontaneous electrical activity that underlies epileptic seizures.[1]

The primary molecular targets of PF-05020182 are the heteromeric Kv7.2/7.3 potassium channels, which are key regulators of neuronal excitability. By opening these channels, PF-05020182 increases the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation.

Signaling Pathway

The activation of Kv7.2/7.3 channels by PF-05020182 initiates a signaling cascade that ultimately leads to the suppression of neuronal hyperexcitability. The following diagram illustrates this pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of PF-05020182.

In Vitro Activity of PF-05020182

| Channel Subtype | EC50 (nM) |

| Human Kv7.2/7.3 | 334 |

| Human Kv7.4 | 625 |

| Human Kv7.3/7.5 | 588 |

Data from Davoren et al., 2015

In Vivo Efficacy of PF-05020182 in the Maximal Electroshock (MES) Assay

| Dose (mg/kg) | Route of Administration | Time Point | % Protection |

| 1 | PO | 1h | 0 |

| 3 | PO | 1h | 88 |

| 10 | PO | 1h | 100 |

| 30 | PO | 1h | 100 |

Data from Davoren et al., 2015

Structure-Activity Relationship (SAR)

The development of PF-05020182 involved a systematic exploration of the SAR of a series of heterocyclic Kv7.2-7.5 channel openers. The key structural modifications and their impact on activity are outlined below. The lead compound of this series, PF-05020182, exhibits potent Kv7.2/3 channel opening action and anticonvulsant activity.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and efficacy of compounds on Kv7 channel subtypes.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 channels.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv7 currents, voltage steps are applied from -120 mV to +40 mV in 10 mV increments for 500 ms.

-

Compound Application: Compounds are dissolved in dimethyl sulfoxide (DMSO) to make a stock solution and then diluted to the final concentration in the external solution. The final DMSO concentration should not exceed 0.1%. The effect of the compound is measured after a 2-3 minute perfusion.

-

Data Analysis: The EC50 values are determined by fitting the concentration-response data to a Hill equation.

Maximal Electroshock (MES) Assay

Objective: To assess the in vivo anticonvulsant activity of compounds.

Animal Model: Male Sprague-Dawley rats (150-200 g).

Methodology:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Compound Administration: PF-05020182 is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (PO) by gavage.

-

Induction of Seizures: At a predetermined time point after compound administration (e.g., 60 minutes), a maximal electroshock is delivered via corneal electrodes (e.g., 150 mA, 60 Hz for 0.2 seconds).

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The abolition of the tonic hindlimb extension is considered as protection.

-

Data Analysis: The percentage of animals protected from seizures is calculated for each dose group.

Drug Discovery Workflow

The discovery of PF-05020182 followed a structured workflow aimed at identifying a potent and selective Kv7 channel opener with an improved safety profile compared to earlier compounds like retigabine.

Conclusion

PF-05020182 represents a significant advancement in the development of Kv7 channel openers for the treatment of epilepsy. Its dimethoxypyrimidine scaffold offers a promising alternative to earlier aniline-containing compounds, with a favorable in vitro and in vivo profile. The detailed structure-activity relationship and experimental protocols presented in this guide provide a valuable resource for researchers and drug developers working on novel anticonvulsant therapies. Further investigation into the clinical efficacy and safety of PF-05020182 and its analogues is warranted.

References

The Therapeutic Potential of PF-05020182: A Technical Guide for Researchers

An In-depth Examination of a Novel Kv7 Channel Opener for Neurological Disorders

PF-05020182 is a novel, orally active small molecule that acts as a potent opener of Kv7 (KCNQ) potassium channels.[1] Preclinical research has identified its potential as a therapeutic agent, primarily for the treatment of epilepsy.[2][3] This technical guide provides a comprehensive overview of the available data on PF-05020182, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols, to support further investigation by researchers, scientists, and drug development professionals.

Mechanism of Action: Enhancing Neuronal Inhibition

PF-05020182 exerts its therapeutic effects by activating specific subtypes of the Kv7 potassium channel family, which are crucial regulators of neuronal excitability. By opening these channels, PF-05020182 increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for neurons to reach the threshold for firing action potentials, thereby reducing overall neuronal excitability and suppressing the aberrant electrical activity that underlies seizures.[2]

The primary molecular targets of PF-05020182 are heteromeric Kv7.2/7.3 channels, which are the principal components of the M-current, a key regulator of neuronal firing rates. It also demonstrates activity at Kv7.4 and heteromeric Kv7.3/7.5 channels.[1]

digraph "PF-05020182_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

"PF-05020182" [fillcolor="#F1F3F4", shape=ellipse];

"Kv7.2/7.3_Channel" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"K_Efflux" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=trapezium];

"Membrane_Hyperpolarization" [fillcolor="#FBBC05", fontcolor="#202124"];

"Reduced_Neuronal_Excitability" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Anticonvulsant_Effect" [fillcolor="#F1F3F4", shape=cds];

"PF-05020182" -> "Kv7.2/7.3_Channel" [label="Binds and Activates"];

"Kv7.2/7.3_Channel" -> "K_Efflux" [label="Increases"];

"K_Efflux" -> "Membrane_Hyperpolarization" [label="Leads to"];

"Membrane_Hyperpolarization" -> "Reduced_Neuronal_Excitability" [label="Results in"];

"Reduced_Neuronal_Excitability" -> "Anticonvulsant_Effect" [label="Produces"];

}

Workflow for whole-cell patch clamp experiments.

Maximal Electroshock (MES) Seizure Model in Rats

This in vivo model is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Animals:

-

Male Sprague-Dawley rats (typically 150-250 g) are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

-

Animals are randomly assigned to vehicle control and PF-05020182 treatment groups.

-

PF-05020182 is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle used is dependent on the physicochemical properties of the compound.

-

At a predetermined time after dosing (to coincide with peak plasma concentrations), a maximal electrical stimulus is delivered via corneal or auricular electrodes. A typical stimulus is 50-60 Hz, 0.2-1.0 seconds in duration, with a current sufficient to induce a tonic hindlimb extension in >95% of vehicle-treated animals.

-

The primary endpoint is the presence or absence of a full tonic hindlimb extension. The percentage of animals protected from the tonic extension in each treatment group is calculated.

-

Dose-response data are used to calculate the median effective dose (ED50).

```dot

digraph "MES_Model_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.3];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

"Animal_Acclimation" [label="Acclimate Rats", fillcolor="#FFFFFF"];

"Group_Assignment" [label="Randomly Assign to\nTreatment Groups", fillcolor="#FFFFFF"];

"Dosing" [label="Administer Vehicle or\nPF-05020182", fillcolor="#FFFFFF"];

"Stimulation" [label="Deliver Maximal\nElectroshock", fillcolor="#FFFFFF"];

"Observation" [label="Observe for Tonic\nHindlimb Extension", fillcolor="#FFFFFF"];

"Data_Analysis" [label="Calculate % Protection\nand ED50", fillcolor="#FFFFFF"];

"Animal_Acclimation" -> "Group_Assignment" -> "Dosing" -> "Stimulation" -> "Observation" -> "Data_Analysis";

}

References

PF-05020182: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05020182 is an orally active small molecule that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels. Specifically, it activates human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromeric channels.[1] This activity reduces neuronal excitability, giving the compound significant potential in the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information on the BBB permeability of PF-05020182, details experimental protocols for its assessment, and illustrates relevant biological and experimental pathways.

Blood-Brain Barrier Permeability of PF-05020182

PF-05020182 has been described as a blood-brain barrier (BBB) penetrable compound, a crucial characteristic for its intended therapeutic applications in the central nervous system (CNS).[1] This penetrability is a prerequisite for its observed anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) assay in rats.[2]

Quantitative Data

As of the latest available information, specific quantitative data on the BBB permeability of PF-05020182, such as the unbound brain-to-plasma partition coefficient (Kp,uu) or the permeability-surface area product (PS), have not been publicly disclosed in the reviewed literature. The Kp,uu is a critical parameter in CNS drug development, as it quantifies the extent to which an unbound drug in the plasma can access the unbound fluid compartments of the brain. A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration.

While direct quantitative metrics for PF-05020182 are unavailable, its demonstrated in vivo efficacy in CNS models strongly supports its ability to cross the BBB and reach its target sites within the brain.[2]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

To determine the quantitative BBB permeability of a compound like PF-05020182, several well-established in vivo and in vitro methodologies can be employed.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain's extracellular fluid (ECF), providing a direct assessment of BBB penetration.

Objective: To determine the unbound concentration of PF-05020182 in the brain ECF and calculate the Kp,uu.

Methodology:

-

Animal Model: Sprague-Dawley rats are commonly used for this type of study.

-

Surgical Implantation:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum).

-

The cannula is secured to the skull using dental cement.

-

A recovery period of at least 24 hours is allowed post-surgery.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, a microdialysis probe (with a suitable molecular weight cut-off) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

-

Equilibration and Dosing:

-

The system is allowed to equilibrate for 1-2 hours.

-

PF-05020182 is administered systemically (e.g., intravenously or orally).

-

-

Sample Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to measure the brain ECF concentration of PF-05020182 over time.

-

Concurrent blood samples are collected to determine the unbound plasma concentration.

-

-

Analysis:

-

The concentrations of PF-05020182 in the dialysate and plasma are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) for the brain ECF to the AUC for the unbound plasma.

-

In Vitro Transwell Assay

In vitro BBB models, such as the Transwell assay, provide a high-throughput method for screening the permeability of compounds and investigating their interaction with efflux transporters.

Objective: To assess the passive permeability of PF-05020182 and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

-

Cell Culture:

-

Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are cultured on a microporous membrane of a Transwell insert.

-

The cells are allowed to form a confluent monolayer with tight junctions, mimicking the BBB.

-

Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.

-

-

Permeability Assay (Apical to Basolateral):

-

PF-05020182 is added to the apical (luminal) chamber of the Transwell.

-

Samples are taken from the basolateral (abluminal) chamber at various time points to determine the rate of transport across the cell monolayer.

-

-

Efflux Ratio Determination (Bidirectional Permeability):

-

The permeability is assessed in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

-

The efflux ratio is calculated as the ratio of the B-to-A permeability to the A-to-B permeability. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

-

-

Analysis:

-

The concentration of PF-05020182 in the collected samples is measured by LC-MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

Signaling and Experimental Workflows

Kv7 Channel Signaling Pathway

PF-05020182 acts as a positive modulator of Kv7 channels. The opening of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuronal membrane, making it less excitable and reducing the likelihood of action potential firing.

Caption: Kv7 Channel Activation Pathway by PF-05020182.

In Vivo Microdialysis Experimental Workflow

The following diagram outlines the key steps in determining the brain penetration of a compound using in vivo microdialysis.

Caption: Workflow for In Vivo Microdialysis.

In Vitro BBB Model Experimental Workflow

This diagram illustrates the process of assessing BBB permeability and efflux transporter interaction using a Transwell assay.

Caption: Workflow for In Vitro BBB Permeability Assay.

Conclusion

PF-05020182 is a promising CNS drug candidate with demonstrated BBB penetration. While specific quantitative data on its permeability are not yet publicly available, established preclinical methodologies exist to precisely characterize its ability to cross the BBB. Understanding the brain disposition of PF-05020182 is essential for its continued development and for optimizing its therapeutic potential in treating epilepsy and other neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for generating the necessary data to fully elucidate the CNS pharmacokinetic profile of this novel Kv7 channel opener.

References

PF-05020182 for Neuronal Hyperexcitability: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

PF-05020182 is a novel, orally active small molecule that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] By facilitating the activation of these channels, PF-05020182 enhances the M-current, a critical regulator of neuronal excitability.[1] This mechanism effectively reduces neuronal hyperexcitability, which is a key pathophysiological hallmark of disorders such as epilepsy.[1] Preclinical studies have demonstrated the anticonvulsant properties of PF-05020182, highlighting its potential as a therapeutic agent for epilepsy and other conditions characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with PF-05020182.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo efficacy and pharmacokinetic data for PF-05020182.

Table 1: In Vitro Potency of PF-05020182 on Human Kv7 Channels

| Channel Subtype | EC50 (nM) |

| Kv7.2/7.3 | 334 |

| Kv7.4 | 625 |

| Kv7.3/7.5 | 588 |

Table 2: In Vivo Efficacy of PF-05020182 in the Rat Maximal Electroshock (MES) Seizure Model

| Administration Route | Dose (mg/kg) | % Animals Protected |

| Subcutaneous (SC) | 1 | 43 |

| Subcutaneous (SC) | 3 | 100 |

| Subcutaneous (SC) | 10 | 100 |

| Subcutaneous (SC) | 30 | 100 |

| Oral (PO) | 1 | 0 |

| Oral (PO) | 3 | 88 |

| Oral (PO) | 10 | 100 |

| Oral (PO) | 30 | 100 |

Table 3: Pharmacokinetic Parameters of PF-05020182 in Rats Following Oral Administration

| Parameter | Value |

| Brain Penetration (BBB) | Penetrable |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability are not publicly available.

Signaling Pathway and Mechanism of Action

PF-05020182 exerts its effects by directly modulating the activity of Kv7 potassium channels, which are crucial for maintaining the resting membrane potential and controlling neuronal firing.

Mechanism of Action of PF-05020182.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Electrophysiology: Kv7 Channel Activity

Objective: To determine the potency of PF-05020182 in activating various Kv7 channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 channels.

Method:

-

Cell Culture: HEK293 cells are cultured in standard media and maintained in an incubator at 37°C and 5% CO2.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit Kv7 currents, cells are depolarized to a test potential of 0 mV for 500 ms.

-

-

Compound Application: PF-05020182 is prepared in DMSO and diluted in the external solution to the desired concentrations. The compound is applied to the cells for a sufficient time to reach steady-state activation.

-

Data Analysis: The increase in current amplitude in the presence of PF-05020182 compared to the baseline current is measured. The concentration-response data are fitted to a Hill equation to determine the EC50 value.

In Vivo Efficacy: Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant activity of PF-05020182 in a model of generalized tonic-clonic seizures.

Animal Model: Male Sprague-Dawley rats.

Method:

-

Drug Administration:

-

For subcutaneous (SC) administration, PF-05020182 is formulated in a suitable vehicle and administered 30 minutes prior to the seizure induction.

-

For oral (PO) administration, PF-05020182 is formulated in a suitable vehicle and administered 60 minutes prior to the seizure induction.

-

-

Seizure Induction:

-

A constant alternating current (60 Hz, 150 mA) is delivered for 0.2 seconds through corneal electrodes.

-

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. Animals not exhibiting this component are considered protected.

-

Data Analysis: The percentage of animals protected at each dose is calculated.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Workflow for In Vitro Electrophysiology.

Workflow for In Vivo MES Seizure Model.

Conclusion

PF-05020182 is a potent Kv7 channel opener with demonstrated anticonvulsant activity in preclinical models. Its ability to reduce neuronal hyperexcitability through the enhancement of the M-current makes it a promising candidate for the treatment of epilepsy and potentially other neurological disorders. Further investigation into its pharmacokinetic profile and efficacy in a broader range of seizure models is warranted to fully elucidate its therapeutic potential.

References

Off-Target Effects of PF-05020182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05020182 is a potent potassium channel opener that has been investigated for its therapeutic potential, primarily in the field of epilepsy. As a modulator of Kv7 (KCNQ) channels, its primary mechanism of action is to enhance the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling neuronal excitability. This guide provides an in-depth technical overview of the known and potential off-target effects of PF-05020182, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways to inform preclinical and clinical research.

PF-05020182 was developed as a follow-up to earlier Kv7 channel openers like retigabine, with a key structural modification to remove the aniline moiety. This change was intended to mitigate the risk of adverse effects associated with retigabine, such as tissue discoloration. Understanding the full pharmacological profile of PF-05020182, including its interactions with unintended biological targets, is critical for a comprehensive assessment of its safety and therapeutic window.

On-Target and Off-Target Activity Profile

The primary pharmacological activity of PF-05020182 is the potentiation of various Kv7 channel subtypes. However, a thorough evaluation of its selectivity is essential. The following tables summarize the available quantitative data on the on-target and known off-target activities of PF-05020182.

Table 1: On-Target Activity of PF-05020182 on Human and Rat Kv7 Channels

| Target Channel | Species | EC50 (nM) | Efficacy (% of control current) |

| Kv7.2/7.3 | Human | 334 | 265 |

| Kv7.4 | Human | 625 | 163 |

| Kv7.3/7.5 | Human | 588 | 246 |

| Kv7.2/7.3 | Rat | 294 | 237 |

| Kv7.4 | Rat | 376 | 161 |

| Kv7.3/7.5 | Rat | 1327 | 207 |

Data compiled from Davoren, J. E., et al. (2015). Bioorganic & medicinal chemistry letters, 25(21), 4941-4944.

Table 2: Known Off-Target Activity of PF-05020182

| Target Channel | Species | EC50 (nM) | Efficacy (% of control current) |

| Kv7.1/KCNE1 | Human | >100,000 | 84 |

Data compiled from Davoren, J. E., et al. (2015). Bioorganic & medicinal chemistry letters, 25(21), 4941-4944.

Note: A comprehensive off-target screening panel (e.g., a CEREP panel) for PF-05020182 is not publicly available. Therefore, the full spectrum of its off-target activities against a broad range of receptors, ion channels, transporters, and enzymes has not been disclosed in the reviewed literature.

Potential Off-Target Liabilities Based on Structurally Related Compounds

Given the absence of a broad off-target screening profile for PF-05020182, an analysis of the known off-target effects of its structural predecessors, retigabine and flupirtine, can provide insights into potential areas of concern.

Retigabine:

-

Kv2.1 Channel Inhibition: Retigabine has been shown to inhibit Kv2.1 channels at low micromolar concentrations[1].

-

GABAergic System: There is evidence that retigabine may enhance GABAergic transmission, although this is considered a secondary mechanism to its Kv7 channel opening activity.

Flupirtine:

-

Hepatotoxicity: A significant safety concern that led to the withdrawal of flupirtine from the market in Europe was its association with liver toxicity[2][3]. The development of PF-05020182 without the aniline ring was a direct attempt to mitigate this liability.

-

NMDA Receptor Antagonism: Flupirtine exhibits indirect NMDA receptor antagonist properties.

-

GABAA Receptor Modulation: It also has modulatory effects on GABAA receptors.

While PF-05020182's chemical structure was designed to improve safety, a thorough investigation into these potential off-target activities is warranted.

Experimental Protocols

Detailed experimental protocols for the specific off-target screening of PF-05020182 are not available in the public domain. However, the on-target activity was characterized using a thallium flux assay, a common method for assessing ion channel function in a high-throughput format.

Thallium Flux Assay for Kv7 Channel Activity

This assay indirectly measures the activity of potassium channels by detecting the influx of thallium (Tl+), which is a surrogate for K+.

Principle: Cells expressing the target Kv7 channel are loaded with a Tl+-sensitive fluorescent dye. In the resting state, the channels are predominantly closed, and intracellular fluorescence is low. Upon membrane depolarization (e.g., by increasing the extracellular potassium concentration), the voltage-gated Kv7 channels open, allowing Tl+ to enter the cell down its electrochemical gradient. The binding of Tl+ to the intracellular dye results in a significant increase in fluorescence, which is proportional to the number of open channels. Test compounds are added to assess their ability to modulate this Tl+ influx.

General Protocol:

-

Cell Culture and Plating: A stable cell line expressing the human or rat Kv7 channel subtypes (e.g., CHO or HEK293 cells) is cultured under standard conditions. Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent indicator dye (e.g., FluxOR™) at room temperature in the dark.

-

Compound Incubation: The dye-loading solution is removed, and cells are incubated with a buffer containing various concentrations of PF-05020182 or a vehicle control.

-

Channel Activation and Signal Detection: A stimulus buffer containing Tl+ and a high concentration of K+ (to induce membrane depolarization) is added to the wells. The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated and used to determine the EC50 values for PF-05020182. The efficacy is typically expressed as a percentage of the response induced by a known standard activator or relative to the basal activity.

Signaling Pathways and Workflows

Kv7 Channel Signaling Pathway

The primary role of Kv7 channels is to regulate neuronal excitability. Their activation by PF-05020182 leads to membrane hyperpolarization, making it more difficult for neurons to reach the threshold for firing an action potential.

Caption: Signaling pathway of PF-05020182 action on Kv7 channels.

Experimental Workflow for Off-Target Screening

A typical workflow for assessing the off-target effects of a compound like PF-05020182 would involve a tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified "hits".

Caption: A typical experimental workflow for in vitro off-target liability screening.

Conclusion

PF-05020182 is a potent activator of neuronal Kv7 channels with demonstrated selectivity against the cardiac Kv7.1/KCNE1 channel, a critical feature for a favorable cardiac safety profile. While its development was guided by the goal of avoiding the off-target liabilities of earlier-generation Kv7 openers, a comprehensive public dataset on its broader off-target profile is lacking. The potential for interactions with other ion channels, receptors, and enzymes, as suggested by the profiles of related compounds, underscores the importance of thorough in vitro safety pharmacology profiling in the development of novel therapeutics. This guide provides a summary of the currently available data and a framework for understanding the potential off-target pharmacology of PF-05020182, which is essential for researchers and drug development professionals working on this and related molecules.

References

- 1. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Stability of PF-05020182 in DMSO Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for PF-05020182 in DMSO solution is not publicly available. This guide provides a comprehensive framework based on established best practices for assessing small molecule stability in DMSO, using PF-05020182 as a case study. The quantitative data presented is illustrative.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development, prized for its exceptional ability to dissolve a wide range of compounds. However, the chemical stability of molecules in DMSO can be a critical factor influencing experimental outcomes and data reproducibility. This technical guide offers a detailed overview of the principles and practices for evaluating the stability of the Kv7 channel opener PF-05020182 in DMSO solutions.

Core Concepts in Compound Stability

The stability of a compound in a DMSO stock solution is influenced by several factors, including the inherent chemical properties of the molecule, storage conditions, and the quality of the DMSO. Degradation can lead to a decrease in the parent compound's concentration and the formation of new entities, potentially resulting in inaccurate biological data and misleading structure-activity relationships (SAR).

Key factors affecting compound stability in DMSO include:

-

Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can facilitate hydrolysis of susceptible functional groups.[3][4]

-

Temperature: Elevated temperatures can accelerate degradation kinetics. While freezing is a common storage method, repeated freeze-thaw cycles can be detrimental to some compounds.[3]

-

Light Exposure: Photosensitive compounds can degrade when exposed to light.

-

Oxygen: Dissolved oxygen can lead to the oxidation of sensitive molecules.

-

pH: Although DMSO itself is neutral, contaminants or the compound itself can alter the micro-environment's pH, potentially affecting stability.

Illustrative Stability Data for PF-05020182 in DMSO

The following tables present hypothetical stability data for PF-05020182 in a 10 mM DMSO stock solution under various storage conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented.

Table 1: Stability of PF-05020182 in DMSO at Different Temperatures

| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |

| -80°C | 99.8 | 99.7 | 99.6 | 99.5 | 99.3 |

| -20°C | 99.8 | 99.5 | 99.1 | 98.7 | 97.9 |

| 4°C | 99.8 | 98.9 | 97.5 | 95.8 | 92.1 |

| Room Temperature (25°C) | 99.8 | 96.2 | 91.3 | 85.4 | 76.5 |

Table 2: Effect of Freeze-Thaw Cycles on PF-05020182 Stability in DMSO

| Number of Freeze-Thaw Cycles | Purity (%) | Observations |

| 0 | 99.8 | - |

| 1 | 99.7 | No significant change |

| 5 | 99.2 | Minor decrease in purity |

| 10 | 98.5 | Noticeable degradation |

| 20 | 96.8 | Significant degradation |

Experimental Protocols for Stability Assessment

A robust assessment of compound stability in DMSO involves a well-defined experimental protocol. The following outlines a typical workflow for a long-term stability study.

Protocol: Long-Term Stability Assessment of a Compound in DMSO

1. Materials and Reagents:

-

Test compound (e.g., PF-05020182)

-

Anhydrous, high-purity DMSO

-

Internal standard (a stable compound with similar analytical properties)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Amber glass or polypropylene vials with screw caps

2. Stock Solution Preparation:

-

Accurately weigh the required amount of the test compound.

-

Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but caution should be exercised to avoid thermal degradation.

-

Prepare a stock solution of the internal standard in DMSO at a known concentration.

3. Sample Aliquoting and Storage:

-

Dispense aliquots of the compound stock solution into multiple vials to avoid repeated opening of the main stock.

-

Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

4. Analytical Method:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Mass Spectrometer (MS) is the preferred analytical technique.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation of the parent compound from any degradants (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) for the m/z of the parent compound and the internal standard.

-

5. Data Analysis:

-

At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each storage condition.

-

Prepare the sample for analysis by diluting it with the internal standard and an appropriate solvent to a concentration within the linear range of the LC-MS method.

-

Calculate the peak area ratio of the test compound to the internal standard.

-

Determine the percentage of the compound remaining by comparing the peak area ratio at each time point to the ratio at time zero.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for assessing compound stability in DMSO.

Caption: Signaling pathway of PF-05020182 as a Kv7 channel opener.

Stability of Structurally Related Compounds

PF-05020182 contains both piperidine and pyrimidine moieties. While specific data for this compound is lacking, general observations for these structural classes can be informative.

-

Piperidine Derivatives: Many piperidine-containing compounds are basic, and their solubility can be pH-dependent. In the context of DMSO stability, the primary concerns would be reactions of the piperidine nitrogen if it is a secondary amine or its influence on the overall electronic properties of the molecule, which could affect the stability of other functional groups.

-

Pyrimidine Derivatives: The stability of pyrimidine derivatives in DMSO can vary greatly depending on the substituents on the pyrimidine ring. Electron-withdrawing or -donating groups can influence the ring's susceptibility to nucleophilic attack or other degradation pathways.

Conclusion and Recommendations

Ensuring the stability of compounds in DMSO is paramount for generating high-quality, reproducible data in drug discovery research. Although specific stability data for PF-05020182 is not available in the public domain, this guide provides a robust framework for its assessment.

Key Recommendations:

-

Use High-Purity, Anhydrous DMSO: Minimize water content to prevent hydrolysis.

-

Store at Low Temperatures: For long-term storage, -80°C is generally preferred over -20°C.

-

Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the primary stock solution.

-

Protect from Light: Use amber vials to store photosensitive compounds.

-

Perform Regular Quality Control: Periodically re-analyze the purity of stored compounds, especially for long-term studies.

By implementing these best practices, researchers can have greater confidence in the integrity of their compound collections and the reliability of their experimental results.

References

Methodological & Application

Application Notes and Protocols for PF-05020182 Patch Clamp Analysis of Kv7.2/7.3 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are critical regulators of neuronal excitability. The M-current, generated by these channels, plays a key role in setting the resting membrane potential and preventing repetitive firing of neurons. Dysfunction of these channels has been implicated in various neurological disorders, including epilepsy. PF-05020182 is a potent activator of Kv7 channels, demonstrating significant potential as a therapeutic agent. This document provides detailed application notes and a comprehensive patch clamp protocol for characterizing the effects of PF-05020182 on Kv7.2/7.3 channels.

Data Presentation

The electrophysiological effects of PF-05020182 on Kv7.2/7.3 and related channels can be quantified to determine its potency and selectivity. The following table summarizes key parameters for PF-05020182.

| Parameter | Channel Subtype | Value | Reference |

| EC₅₀ | Human Kv7.2/7.3 | 334 nM | [1][2] |

| Human Kv7.4 | 625 nM | [1][2] | |

| Human Kv7.3/7.5 | 588 nM | [1] | |

| Mechanism of Action | Kv7.2/7.3 | Positive Allosteric Modulator; Induces a hyperpolarizing shift in the voltage-dependence of activation. |

Signaling Pathway

The activity of Kv7.2/7.3 channels is endogenously modulated by various signaling pathways. A key pathway involves Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor. Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function. The depletion of PIP2 results in the closure of Kv7.2/7.3 channels and a reduction in the M-current, leading to increased neuronal excitability.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Evaluating PF-05020182 on Kv7.2/7.3 Channels

This protocol is designed for the whole-cell voltage-clamp recording of Kv7.2/7.3 currents from transiently transfected mammalian cells (e.g., CHO or HEK293).

1. Cell Preparation and Transfection:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells. A 2:1 ratio of channel DNA to GFP DNA is recommended.

-

Allow 24-48 hours for channel expression before recording.

2. Solutions:

-

Internal Pipette Solution (in mM): 140 K-gluconate, 9 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 14 Creatine Phosphate (Tris salt), 4 MgATP, and 0.3 Tris-GTP. Adjust pH to 7.2 with KOH.

-

External Bath Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl₂, 1 MgCl₂, and 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

-

Use a patch clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance. Monitor series resistance and terminate the recording if it changes by more than 20%.

4. Voltage-Clamp Protocol and Data Acquisition:

-

Holding Potential: -90 mV.

-

Voltage Protocol for Activation Curves: From the holding potential, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

-

Data Analysis:

-

Measure the tail current amplitude upon repolarization to a fixed potential (e.g., -60 mV) to determine the extent of channel opening at each voltage step.

-

Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-activation voltage (V₁/₂).

-

To determine the EC₅₀ of PF-05020182, apply increasing concentrations of the compound and measure the current potentiation at a submaximal activation voltage (e.g., -40 mV). Plot the concentration-response curve and fit with a Hill equation.

-

The voltage shift (ΔV₁/₂) is calculated as the difference between the V₁/₂ in the presence and absence of PF-05020182.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the patch clamp experiment to characterize PF-05020182.

References

Application Notes and Protocols: In Vitro Thallium Flux Assay for the Characterization of PF-05020182, a Kv7 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability.[1] The M-current, mediated by channels such as Kv7.2/7.3, plays a pivotal role in stabilizing the membrane potential of neurons.[2] Dysregulation of these channels is implicated in various neurological disorders, including epilepsy, making them a key therapeutic target.[3] PF-05020182 is an orally active opener of Kv7 channels, demonstrating potent activation of human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromers.[4]

This document provides a detailed protocol for an in vitro thallium flux assay, a robust and high-throughput method for characterizing the activity of Kv7 channel modulators like PF-05020182.[5] The assay leverages the permeability of potassium channels to thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye to measure channel activity.

Principle of the Thallium Flux Assay

The thallium flux assay is a fluorescence-based technique used to measure the activity of potassium channels. Cells expressing the target Kv7 channels are loaded with a non-fluorescent, thallium-sensitive dye. In a resting state, the channels are predominantly closed, and intracellular fluorescence is low. Upon depolarization of the cell membrane, typically achieved by increasing the extracellular potassium concentration, the Kv7 channels open. This allows thallium ions, present in the extracellular stimulus buffer, to flow into the cells down their electrochemical gradient. The influx of Tl⁺ binds to the intracellular dye, causing a significant increase in fluorescence. The rate and magnitude of this fluorescence increase are proportional to the number of open Kv7 channels, providing a direct measure of channel activity. Activators of Kv7 channels, such as PF-05020182, will enhance this thallium-induced fluorescence signal.

Data Presentation

The potency of PF-05020182 as a Kv7 channel activator has been quantified, with the following half-maximal effective concentrations (EC₅₀) reported:

| Channel Subtype | EC₅₀ (nM) |

| Human Kv7.2/7.3 | 334 ± 53 |

| Human Kv7.4 | 625 ± 169 |

| Human Kv7.3/7.5 | 588 |

Note: The specific assay format used to generate this data was not explicitly detailed in the source material.

Experimental Protocols

This section outlines a detailed protocol for performing a thallium flux assay to evaluate the activity of PF-05020182 on cells expressing Kv7.2/7.3 or Kv7.4 channels. This protocol is adapted from established methods for high-throughput screening of Kv7 channel modulators.

Materials and Reagents

-

Cell Line: A stable cell line expressing the human Kv7.2/7.3 or Kv7.4 channels (e.g., CHO-K1 or HEK293).

-

Thallium Flux Assay Kit: A commercial kit such as the FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) is recommended. These kits typically include:

-

Thallium-sensitive dye (e.g., FluxOR™ II Green Reagent)

-

PowerLoad™ Concentrate

-

Probenecid (an anion-exchange inhibitor that can improve dye loading in some cell lines)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Stimulus Buffer components (including a thallium salt, e.g., Tl₂SO₄, and a potassium salt, e.g., K₂SO₄)

-

-

PF-05020182: Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Control Compounds: A known Kv7 channel opener (e.g., retigabine) as a positive control and a known blocker (e.g., XE991) as a negative control.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Black, clear-bottom 384-well microplates.

-

Plate reader: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling is required (e.g., Hamamatsu FDSS, Molecular Devices FLIPR, or FlexStation).

Experimental Workflow

Caption: Experimental workflow for the in vitro thallium flux assay.

Detailed Protocol

-

Cell Plating: a. Culture cells expressing the target Kv7 channel subtype to approximately 80-90% confluency. b. Seed the cells into a black, clear-bottom 384-well plate at a density of approximately 8,000-10,000 cells per well. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: a. The following day, carefully remove the culture medium from the wells. b. Prepare the dye-loading buffer according to the manufacturer's instructions. This typically involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in assay buffer, with the optional addition of Probenecid. c. Add 25 µL of the dye-loading buffer to each well. d. Incubate the plate in the dark at room temperature for 90 minutes.

-

Compound Preparation and Addition: a. During the dye-loading incubation, prepare serial dilutions of PF-05020182 and control compounds in assay buffer. It is recommended to prepare these at a higher concentration (e.g., 7x) to be added to the wells. b. After the dye-loading incubation, add assay buffer to each well. c. Add the diluted PF-05020182 and control compounds to the respective wells. d. Incubate the plate for 30 minutes at room temperature in the dark.

-

Thallium Flux Measurement: a. Prepare the stimulus buffer containing thallium sulfate (e.g., 9.80 mM Tl₂SO₄) and potassium sulfate (e.g., 1.30 mM K₂SO₄). The potassium sulfate is included to induce membrane depolarization and open the voltage-gated Kv7 channels. b. Place the cell plate and the stimulus buffer plate into the fluorescence plate reader. c. Set the plate reader to record fluorescence at an excitation wavelength of approximately 480-490 nm and an emission wavelength of 520-540 nm. d. Record a baseline fluorescence reading for 10-20 seconds. e. Program the instrument to add the stimulus buffer to each well while continuously recording the fluorescence signal. f. Continue the kinetic read for 110-180 seconds to capture the full fluorescence response.

-

Data Analysis: a. The change in fluorescence is typically calculated as the ratio of the fluorescence at a specific time point after stimulus addition (F) to the baseline fluorescence (F₀), i.e., F/F₀. b. Normalize the data to the vehicle control (0% activation) and a maximal activator control (100% activation). c. Plot the normalized response against the logarithm of the PF-050201al concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value.

Signaling Pathway

PF-05020182 acts as a positive allosteric modulator of Kv7 channels. By binding to the channel, it stabilizes the open conformation, thereby increasing the potassium current in response to membrane depolarization. This leads to hyperpolarization of the cell membrane, which reduces neuronal excitability.

Caption: Mechanism of action of PF-05020182 on Kv7 channels.

References

- 1. Activation of Kv7 (KCNQ) voltage-gated potassium channels by synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Kv7 Potassium Channels Inhibits Intracellular Ca2+ Increases Triggered By TRPV1-Mediated Pain-Inducing Stimuli in F11 Immortalized Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112771039A - KV7 channel activator compositions and methods of use - Google Patents [patents.google.com]

- 5. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-05020182 in the In Vivo Maximal Electroshock (MES) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05020182 is a potent and orally active opener of Kv7 (KCNQ) voltage-gated potassium channels, specifically showing activity on Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 subtypes. These channels play a crucial role in regulating neuronal excitability, and their activation is a key mechanism for controlling seizure activity. The maximal electroshock (MES) seizure model in rodents is a widely used preclinical test to evaluate the anticonvulsant efficacy of investigational drugs. This model is particularly relevant for identifying compounds that may be effective against generalized tonic-clonic seizures in humans. PF-05020182 has demonstrated dose-dependent anticonvulsant activity in the rat MES model, indicating its potential as a therapeutic agent for epilepsy.[1][2]

These application notes provide a comprehensive overview of the available data and a detailed protocol for utilizing PF-05020182 in the in vivo maximal electroshock (MES) model.

Quantitative Data Summary

While the primary literature confirms dose-dependent efficacy of PF-05020182 in the rat MES model, specific quantitative data such as the 50% effective dose (ED50) from the pivotal study by Davoren et al. (2015) is not publicly available in the accessed resources. The following table provides a template for how such data would be presented and includes hypothetical data for illustrative purposes.

| Dose (mg/kg, p.o.) | Number of Animals | Number Protected | % Protection |

| Vehicle | 10 | 0 | 0 |

| 1 | 10 | 2 | 20 |

| 3 | 10 | 5 | 50 |

| 10 | 10 | 9 | 90 |

| 30 | 10 | 10 | 100 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting results from a dose-response study in the MES model. Actual experimental results should be substituted.

Mechanism of Action: Kv7 Channel Activation

PF-05020182 exerts its anticonvulsant effects by acting as a positive allosteric modulator, or opener, of Kv7 potassium channels. In neurons, these channels are responsible for the M-current, a non-inactivating potassium current that helps to stabilize the membrane potential and control repetitive firing.

The signaling pathway is as follows:

-

Binding: PF-05020182 binds to the Kv7 channel complex.

-

Channel Gating Modulation: This binding facilitates the opening of the channel at more hyperpolarized membrane potentials.

-

Potassium Efflux: The opening of Kv7 channels leads to an increased efflux of potassium ions (K+) from the neuron.

-

Hyperpolarization: The outward flow of positive ions results in hyperpolarization of the neuronal membrane, moving it further from the threshold required to fire an action potential.

-

Reduced Excitability: This hyperpolarization makes the neuron less excitable and less likely to sustain the high-frequency firing characteristic of seizure activity.

By enhancing the M-current, PF-05020182 effectively dampens neuronal hyperexcitability, thereby preventing the spread of seizure activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This protocol is a generalized procedure for the MES model in rats and should be adapted based on the specific details from the primary literature for PF-05020182 when available.

1. Materials:

-

PF-05020182

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male Sprague-Dawley rats (150-200 g)[3]

-

Electroconvulsiometer with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[4]

-

Saline solution (0.9%)

-

Oral gavage needles

-

Animal scale

2. Animal Handling and Acclimation:

-

Acclimate animals to the laboratory environment for at least one week prior to the experiment.

-

House animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Drug Preparation and Administration:

-

Prepare a suspension of PF-05020182 in the chosen vehicle at various concentrations to achieve the desired doses.

-

Divide animals into groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose groups of PF-05020182.

-

Administer PF-05020182 or vehicle via oral gavage (p.o.). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

4. Maximal Electroshock (MES) Procedure:

-

Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of PF-05020182. If unknown, a preliminary study should be performed to determine the TPE by testing at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

-

Anesthesia and Electrode Placement: At the TPE, apply a drop of topical anesthetic to each cornea of the rat. After a few seconds, place the corneal electrodes, moistened with saline, on the corneas.

-

Stimulation: Deliver a constant electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds for rats) using the electroconvulsiometer.[4]

-

Observation: Immediately after stimulation, place the animal in an observation chamber and observe the seizure characteristics. The primary endpoint is the presence or absence of a tonic hindlimb extension (a rigid extension of both hindlimbs). The seizure typically progresses through a sequence of flexion, full tonic extension of the forelimbs and hindlimbs, and then clonic convulsions.

-

Protection Criteria: An animal is considered protected from the MES-induced seizure if the tonic hindlimb extension is abolished.

5. Data Analysis:

-

For each group, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the ED50 value (the dose that protects 50% of the animals) and its 95% confidence interval using a suitable statistical method, such as probit analysis.

Conclusion

PF-05020182 is a promising Kv7 channel opener with demonstrated anticonvulsant activity in the MES model. The provided protocols and information are intended to guide researchers in the design and execution of in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to established and well-controlled experimental procedures is critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Evaluation of PF-05020182 in Pentylenetetrazole-Induced Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anti-epileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is widely used to induce seizures in preclinical animal models, providing a robust platform for the screening and characterization of potential AEDs.[1] PF-05020182 is a potent and selective opener of Kv7 (KCNQ) voltage-gated potassium channels, a validated target for the treatment of epilepsy.[2][3] Activation of Kv7 channels leads to neuronal hyperpolarization, thereby reducing neuronal excitability and suppressing seizure activity.[4][5] These application notes provide detailed protocols for the evaluation of PF-05020182 in the PTZ-induced seizure model in mice.

Mechanism of Action of PF-05020182

PF-05020182 is a positive allosteric modulator of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 potassium channels. By binding to a hydrophobic pocket within the channel pore, it stabilizes the open conformation of the channel. This leads to an increased potassium efflux, which hyperpolarizes the neuronal membrane potential and raises the threshold for action potential firing. This reduction in neuronal excitability is the primary mechanism by which PF-05020182 and other Kv7 channel openers exert their anticonvulsant effects.

Quantitative Data Presentation

The following tables summarize the in vitro potency of PF-05020182 and the in vivo efficacy of various Kv7 channel openers in preclinical seizure models. This data can be used as a reference for dose selection in planned experiments.

Table 1: In Vitro Potency of PF-05020182 on Human Kv7 Channels

| Channel Subtype | EC50 (nM) |

|---|---|

| Kv7.2/7.3 | 334 |

| Kv7.4 | 625 |

| Kv7.3/7.5 | 588 |

Data sourced from MedchemExpress.

Table 2: In Vivo Efficacy of Kv7 Channel Openers in Rodent Seizure Models

| Compound | Seizure Model | Animal | Route | ED50 (mg/kg) | Reference |

|---|---|---|---|---|---|

| PF-05020182 | Maximal Electroshock (MES) | Rat | - | Dose-dependent protection | |

| Retigabine | PTZ-induced seizures | Mouse | i.p. | Effective at 10.5 mg/kg | |

| ICA-27243 | PTZ-induced seizures | Mouse | i.p. | Effective |

| 1025c (Retigabine derivative) | scPTZ | Mouse | i.p. | Dose-dependent antiseizure activity | |

Experimental Protocols

This section provides a detailed protocol for evaluating the anticonvulsant efficacy of PF-05020182 in the acute PTZ-induced seizure model in mice.

Experimental Workflow

Materials

-

Animals: Male albino mice (e.g., Swiss or C57BL/6) weighing 20-25 g.

-

Test Compound: PF-05020182.

-

Vehicle: A suitable vehicle for oral or intraperitoneal administration. A common vehicle is 0.5% methylcellulose in sterile water. The optimal vehicle should be determined based on the solubility and stability of PF-05020182.

-

Convulsant: Pentylenetetrazole (PTZ) (Sigma-Aldrich or equivalent).

-

Positive Control: Diazepam (or another clinically relevant AED).

-

Equipment:

-

Animal balance

-

Syringes (1 mL) and needles (27-gauge)

-

Observation chambers (transparent, one per animal)

-

Timer

-

Procedure

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 48 hours before the experiment.

-

Compound Preparation:

-

On the day of the experiment, prepare a fresh solution of PTZ in 0.9% sterile saline at a concentration of 8.5 mg/mL (for an 85 mg/kg dose in a 10 mL/kg injection volume).

-

Prepare solutions of PF-05020182 in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg). Based on data from similar Kv7 openers, this dose range is a reasonable starting point.

-

Prepare the vehicle control and positive control (e.g., Diazepam at 4 mg/kg).

-

-

Dosing:

-

Divide the animals into groups (n=8-10 per group): Vehicle control, positive control, and at least three PF-05020182 dose groups.

-

Administer the vehicle, positive control, or PF-05020182 via intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration should be consistent across all groups.

-

-

Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed. This timing may need to be optimized based on the pharmacokinetic profile of PF-05020182.

-

PTZ Administration:

-